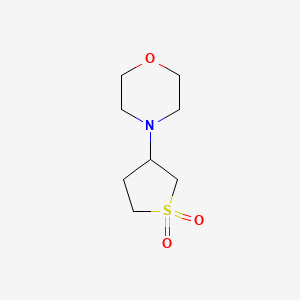

4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine

Beschreibung

4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine is a heterocyclic compound featuring a morpholine ring connected to a tetrahydrothiophene-1,1-dioxide moiety. This compound is of interest in medicinal chemistry and materials science due to its unique electronic profile and synthetic versatility .

Eigenschaften

CAS-Nummer |

51070-64-5 |

|---|---|

Molekularformel |

C8H15NO3S |

Molekulargewicht |

205.28 g/mol |

IUPAC-Name |

3-morpholin-4-ylthiolane 1,1-dioxide |

InChI |

InChI=1S/C8H15NO3S/c10-13(11)6-1-8(7-13)9-2-4-12-5-3-9/h8H,1-7H2 |

InChI-Schlüssel |

WPFHERFZMTXDJX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CS(=O)(=O)CC1N2CCOCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine typically involves the reaction of morpholine with a suitable tetrahydrothiophene dioxide precursor under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction parameters, and employing continuous flow techniques to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the sulfone moiety back to the corresponding sulfide.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where functional groups are introduced or replaced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Thiomorpholine Derivatives

Thiomorpholine-1,1-Dioxide

- Structure : A six-membered thiomorpholine ring oxidized to a sulfone (SO₂).

- Key Differences : Unlike 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine, thiomorpholine-1,1-dioxide lacks the fused tetrahydrothiophene ring. The sulfone group in both compounds increases polarity, but the morpholine-tetrahydrothiophene hybrid in the target compound introduces conformational rigidity and distinct electronic effects .

- Applications : Thiomorpholine derivatives are used as metabolically labile replacements for morpholine in drug design, leveraging sulfur’s oxidizability .

4-(4-Nitrophenyl)thiomorpholine

- Structure : Thiomorpholine substituted with a 4-nitrophenyl group.

- Key Differences : The nitro group enhances lipophilicity and π-stacking capabilities, contrasting with the polar sulfone in the target compound. The absence of a fused tetrahydrothiophene ring reduces steric hindrance, favoring interactions in kinase inhibitors and antimicrobial agents .

Morpholine-Containing Heterocycles

rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

- Structure : Morpholine linked to a thiadiazole and epoxide group.

- Key Differences: The thiadiazole ring introduces aromaticity and π-deficient character, unlike the non-aromatic tetrahydrothiophene-1,1-dioxide. The epoxide group enables crosslinking in materials science, whereas the sulfone in the target compound enhances hydrolytic stability .

- Applications : Used in polymer chemistry and as a model for studying nucleophilic ring-opening reactions .

XIN-10 (Dual PI3K/mTOR Inhibitor)

- Structure : Contains morpholine and thiophene groups but lacks sulfone oxidation.

- Key Differences : The thiophene’s aromaticity contrasts with the saturated tetrahydrothiophene-1,1-dioxide, reducing electron-withdrawing effects. This impacts binding affinity in kinase inhibition, where sulfones may improve target engagement .

Sulfone-Containing Analogs

(4-Methoxy-1,1-dioxidotetrahydro-3-thienyl)amine Hydrochloride

- Structure : Tetrahydrothiophene-1,1-dioxide with a methoxy-amine substituent.

- Key Differences : The amine hydrochloride enhances water solubility, while the target compound’s morpholine ring provides a neutral, polar scaffold. Both compounds exhibit high thermal stability due to sulfone groups, but the morpholine hybrid may offer better bioavailability .

Azetidine-Morpholine Hybrids

4-(Azetidin-3-yl)morpholine Hydrochloride

- Structure : Combines a strained four-membered azetidine ring with morpholine.

- Key Differences : The azetidine’s ring strain increases reactivity compared to the target compound’s relaxed tetrahydrothiophene-1,1-dioxide. This strain influences pharmacokinetics, as azetidine derivatives often exhibit faster metabolic clearance .

Physicochemical and Functional Comparisons

Biologische Aktivität

4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

The synthesis of 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine involves several steps that typically include the formation of the morpholine ring and the incorporation of the thienyl group. The compound can be synthesized through various methods, including:

- Cyclization reactions involving appropriate precursors.

- Oxidation processes to introduce the dioxo functionality.

Biological Activity

Research indicates that 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that this compound has significant antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress and related diseases .

- Cytotoxic Effects : In vitro studies have revealed that it possesses cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy .

The biological effects of 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine are thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could also modulate receptor activity, influencing various signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have focused on the biological activity of 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine on A549 lung cancer cells. The IC50 values indicated that the compound exhibits significant cytotoxicity, with further molecular docking studies suggesting strong interactions with target proteins involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.